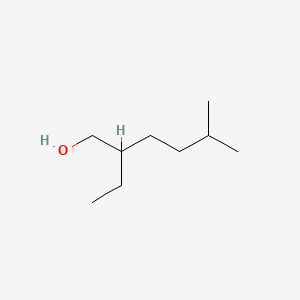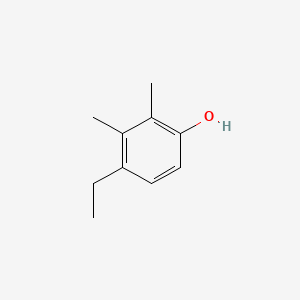
4-Ethyl-2,3-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,3-dimethylphenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a substituted phenol, where the phenol ring is substituted with ethyl and methyl groups at the 4th, 2nd, and 3rd positions, respectively. The presence of these alkyl groups can significantly influence the chemical and physical properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3-dimethylphenol can be achieved through various organic synthesis methods. One common method involves the alkylation of 2,3-dimethylphenol with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes. For instance, the Friedel-Crafts alkylation reaction can be employed, where 2,3-dimethylphenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method allows for large-scale production with relatively high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,3-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of quinones or phenolic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols or other substituted phenols.
Applications De Recherche Scientifique
4-Ethyl-2,3-dimethylphenol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,3-dimethylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The alkyl groups can enhance the hydrophobic interactions, allowing the compound to interact with lipid membranes and disrupt their integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylphenol: Lacks the ethyl group at the 4th position.
4-Ethylphenol: Lacks the methyl groups at the 2nd and 3rd positions.
2,4-Dimethylphenol: Has methyl groups at the 2nd and 4th positions but lacks the ethyl group.
Uniqueness
4-Ethyl-2,3-dimethylphenol is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methyl groups can enhance its hydrophobic properties and potentially increase its biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
66142-72-1 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-ethyl-2,3-dimethylphenol |
InChI |
InChI=1S/C10H14O/c1-4-9-5-6-10(11)8(3)7(9)2/h5-6,11H,4H2,1-3H3 |
Clé InChI |
WOQYMRWBSOLZDV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


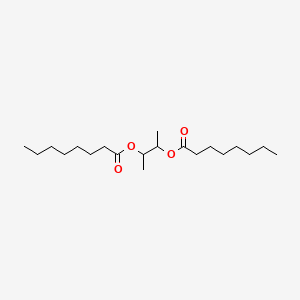

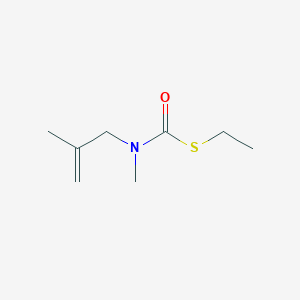
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
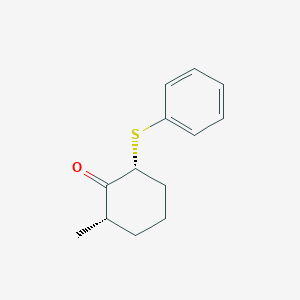
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

